Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that features a furan ring, a methoxybenzothiazole moiety, and an azetidine ring
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . It is plausible that this compound acts in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring and the methoxybenzothiazole moiety separately. These intermediates are then coupled through a series of reactions involving azetidine formation and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-one derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-one derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or furan rings.
Scientific Research Applications
Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, benzothiazole derivatives, and azetidine-containing molecules. Examples include:
- Furan-2-one derivatives
- Benzothiazole-2-yl derivatives
- Azetidin-2-one derivatives
Uniqueness
Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-20-11-4-2-6-13-14(11)17-16(23-13)22-10-8-18(9-10)15(19)12-5-3-7-21-12/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPKRYLNCKOEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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